1-(4-氟苯基)-5-甲基-1H-1,2,4-三唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

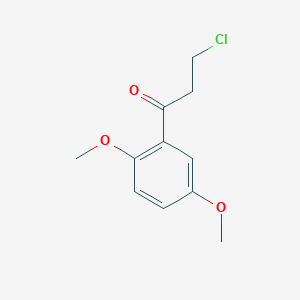

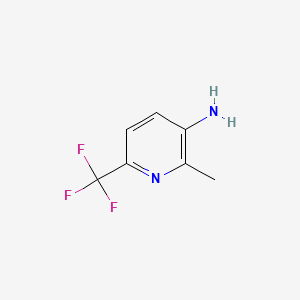

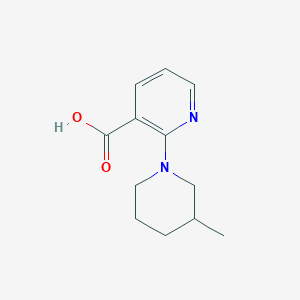

The compound "1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a 4-fluorophenyl group and a methyl group as substituents, which may influence its chemical and physical properties, as well as its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, as seen in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . Another method for synthesizing a related compound, 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide, followed by oxidation . These methods highlight the versatility of triazole synthesis and the potential for creating a wide range of substituted derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. For instance, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, shows significant dihedral angles between the triazole ring and the benzene rings . Such structural details are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Triazole derivatives can undergo a range of chemical reactions. For example, the alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide can lead to different products depending on the reactant ratio . Additionally, the unexpected ring closure of a triazole derivative in the presence of sulfuric acid demonstrates the potential for complex reactions leading to novel compounds with interesting properties, such as antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by the presence of fluorine atoms and other substituents. For example, long-range fluorine-proton coupling has been observed in 1,2,4-triazole derivatives, which can be confirmed by NMR spectroscopy and X-ray analysis . The introduction of a fluorophenyl group in the triazole structure can lead to new compounds with unique properties, as seen in the study of physical and chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives .

科学研究应用

药物开发中的三唑衍生物

三唑衍生物,包括 1-(4-氟苯基)-5-甲基-1H-1,2,4-三唑-3-羧酸,由于其广泛的生物活性,已被广泛研究在药物开发中的潜力。这些化合物已被研究其抗炎、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性。三唑结构变化的多功能性允许合成具有特定生物活性的化合物。开发具有靶向特性的新型三唑对于解决新发疾病和耐药菌株和病毒至关重要 (Ferreira 等人,2013)。在制备这些衍生物时关注绿色化学和可持续性,突出了为合成基于三唑的药物开发高效且环保的方法所做的持续努力。

材料科学中的三唑

三唑,包括所讨论的特定化合物,已在材料科学中找到了除药物之外的应用。这些化合物用作合成具有理想特性的聚合物和材料的构建块,例如高热稳定性、机械强度和质子传导性。此类材料有望用于开发高性能燃料电池膜和其他需要具有特定电化学和物理性质的材料的应用 (Prozorova & Pozdnyakov, 2023)。

环境和可持续性考虑

对三唑的研究还包括开发环保的合成方法和评估其环境影响。三唑合成的进步集中于最大限度地减少有害物质的使用,并推广与绿色化学原理相容的方法。这种方法旨在减少化学合成的环境足迹,并确保三唑衍生物的可持续生产 (de Souza 等人,2019)。

安全和危害

属性

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKWGFCAXYAKKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393858 |

Source

|

| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

CAS RN |

103058-62-4 |

Source

|

| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)